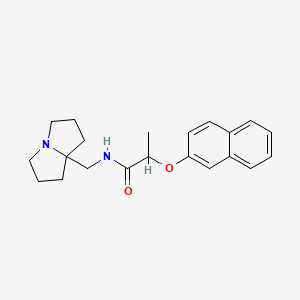

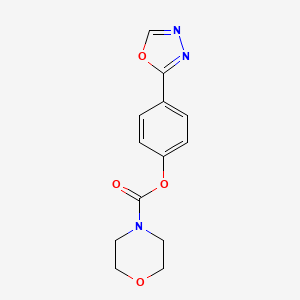

4-(1,3,4-恶二唑-2-基)苯基 4-吗啉甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-(1,3,4-oxadiazol-2-yl)phenyl 4-morpholinecarboxylate involves multi-step reactions. For instance, the compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. The process is characterized by its specificity to the functional groups involved, indicating a precise approach to obtaining the desired oxadiazole derivatives (Mamatha S.V et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectroscopic techniques including NMR, IR, and Mass spectral studies, along with single-crystal X-ray diffraction studies. For example, the above-mentioned compound's structure was verified to belong to the monoclinic system with precise lattice parameters, demonstrating the complex and defined nature of its molecular architecture (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-(1,3,4-oxadiazol-2-yl)phenyl 4-morpholinecarboxylate derivatives showcase a broad spectrum of biological activities. These activities include antibacterial, antioxidant, and anti-tuberculosis effects. Such a wide range of activities suggests the compounds' versatility in interacting with different biological targets and systems (Mamatha S.V et al., 2019).

科学研究应用

合成和生物活性

衍生物4-{2-[5-(4-氟苯基)-[1,3,4]恶二唑-2-基硫代]-乙基}-吗啉,被合成并表征,显示出显着的抗结核活性,MIC 3.12 μg/ml 浓度和优异的抗微生物活性。该化合物还展示了有效的抗氧化剂、抗糖尿病剂和针对 InhA 蛋白活性进行的分子对接研究,表明其具有重要的生物潜力 (Mamatha S.V 等,2019)。

抗炎和抗菌特性

1,3,4-恶二唑衍生物显示出广泛的活性,包括抗菌、抗疟疾、抗炎、抗氧化、解热和降压活性。由 4-(吗啉-4-基)苯甲酰肼合成的新型衍生物表现出显着的抗炎潜力。这表明这些化合物可用于开发治疗各种炎症和微生物疾病 (M. Somashekhar,R. Kotnal,2020)。

抗菌和溶血活性

制备了新的 2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺系列,并评估了其抗菌和溶血活性。这些化合物对选定的微生物物种表现出活性,表明它们在抗菌应用中的潜力。然而,发现两种化合物具有较高的细胞毒性,表明需要仔细评估潜在治疗用途的安全性 (Samreen Gul 等,2017)。

光电应用

该化合物及其衍生物已在有机电子领域找到应用。例如,间联苯恶二唑衍生物表现出高电子迁移率,使其适合作为蓝、绿、红磷光有机发光二极管 (OLED) 的电子传输体和空穴/激子阻挡剂。这突出了该化合物在提高 OLED 器件效率和性能方面的作用 (Cheng-Hung Shih 等,2015)。

作用机制

Target of Action

The primary target of 4-(1,3,4-oxadiazol-2-yl)phenyl 4-morpholinecarboxylate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is an enzyme that plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its activity. The findings revealed a robust inhibitory effect against the EGFR wild-type enzyme . This interaction results in changes to the cell cycle, specifically causing cell cycle arrest at G1/G0 and G2 phases .

Biochemical Pathways

The compound affects the EGFR pathway, which governs the cell cycle . Inhibition of EGFR leads to a significant inhibition of EGFR autophosphorylation in cells . This disruption of the EGFR pathway and the resulting cell cycle arrest can lead to downstream effects such as apoptosis or programmed cell death .

Result of Action

The molecular and cellular effects of the compound’s action include significant anticancer activity . The compound has demonstrated superior potency compared to established anticancer drugs in in vitro studies . Notably, it has shown a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .

属性

IUPAC Name |

[4-(1,3,4-oxadiazol-2-yl)phenyl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c17-13(16-5-7-18-8-6-16)20-11-3-1-10(2-4-11)12-15-14-9-19-12/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOHTQAYXWBHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=C(C=C2)C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)

![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)